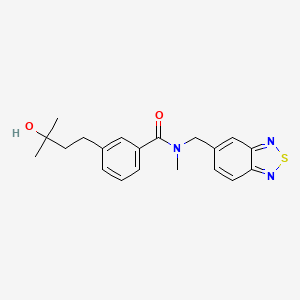

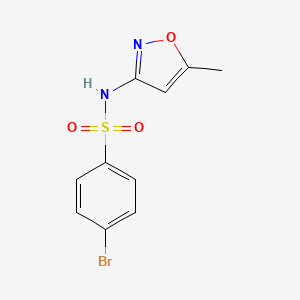

![molecular formula C14H15N3O3 B5552902 N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552902.png)

N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide involves multiple steps, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate. These processes are meticulously designed to introduce various functional groups, ultimately leading to the target compound. For instance, aryloxy groups have been attached to the pyrimidine ring in related compounds through a five-step synthesis process, demonstrating the complexity and versatility of synthetic strategies in organic chemistry (Al-Sanea et al., 2020).

Molecular Structure Analysis

Understanding the molecular structure of N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide is crucial for elucidating its chemical behavior and potential applications. X-ray diffraction analysis provides detailed insights into the arrangement of atoms within the compound, revealing intermolecular interactions that influence its stability and reactivity. For compounds with similar structures, crystallographic studies have highlighted key structural features, such as hydrogen bonding patterns and molecular conformations, which are essential for their biological activity and material properties.

Chemical Reactions and Properties

N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide participates in various chemical reactions due to its functional groups. These reactions can modify the compound's structure, enabling the synthesis of derivatives with different properties. For example, the presence of the acetamide group allows for reactions such as acetylation and formylation, leading to a wide range of chemical behavior depending on the reaction conditions and reagents used (Farouk et al., 2021).

Scientific Research Applications

Metabolism and Bioequivalence

Acetaminophen Metabolism

A study by Mrochek et al. (1974) detailed the metabolism of acetaminophen, revealing eight chromatographic peaks representing seven metabolites and the free drug itself, including 2-methoxyacetaminophen and its conjugates. This high-resolution anion-exchange separation provides insight into the complex metabolism pathway of acetaminophen, a compound related to N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide by its methoxyphenyl component (Mrochek et al., 1974).

Bioequivalence Study

Annunziato and di Renzo (1993) conducted a bioequivalence study comparing tablet and capsule formulations of a nonsteroidal anti-inflammatory compound, highlighting the importance of understanding the pharmacokinetic parameters for ensuring the efficacy and safety of pharmaceutical formulations. This is relevant for compounds like N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide in developing effective and safe medication forms (Annunziato & di Renzo, 1993).

Medical Imaging Applications

- PET Ligand Studies: A novel radioligand, 11C-N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidin-3-yl]-acetamide (11C-DPA-713), binds to the translocator protein (TSPO) with high affinity, as reported by Endres et al. (2009). This compound, sharing the methoxyphenyl component with N-(3-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide, was examined in human subjects using PET, showcasing its potential for evaluating TSPO binding and neuroinflammation in clinical settings (Endres et al., 2009).

properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-10-6-7-15-14(16-10)20-9-13(18)17-11-4-3-5-12(8-11)19-2/h3-8H,9H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGZZURIIYBPEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)NC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-8-[5-(methoxymethyl)-2-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552820.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)

![N-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]aniline](/img/structure/B5552829.png)

![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)

![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)

![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)